144409-99-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

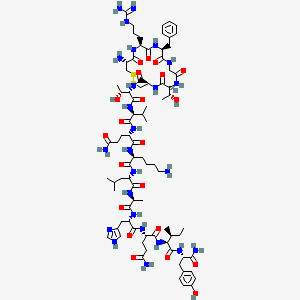

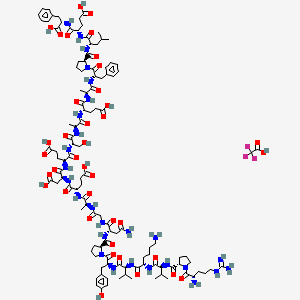

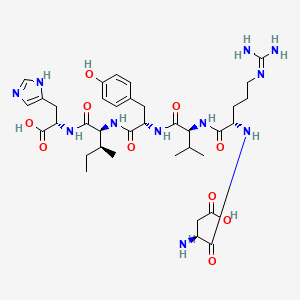

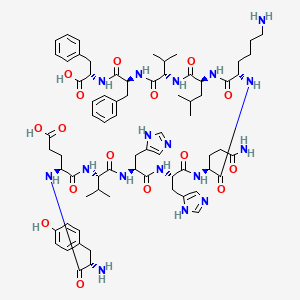

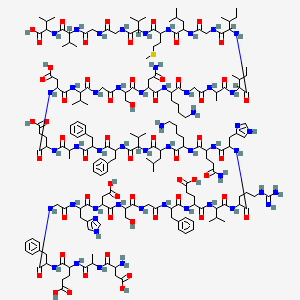

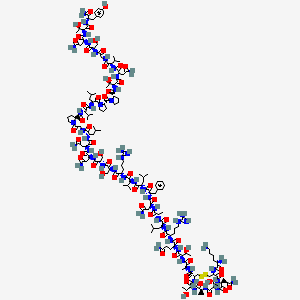

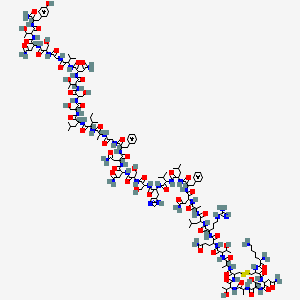

The compound with CAS number “144409-99-4” is known as Amyloid β-Protein Fragment 40-1 . It is a peptide that is found in the brain and is thought to be involved in Alzheimer’s disease . This compound is an inactive control of Amyloid β-Protein (1-40) .

Physical And Chemical Properties Analysis

The compound is a white or off-white powder . It is soluble in water . The compound should be stored at temperatures below -15°C .

Wissenschaftliche Forschungsanwendungen

Neuroscience

Application Summary:

In neuroscience, beta-Amyloid Peptide (40-1) is primarily used as an inactive control for beta-Amyloid (1-40) peptide studies . This is crucial for understanding the pathogenesis of neurodegenerative diseases like Alzheimer’s.

Methods of Application:

Researchers typically use this peptide in comparative studies where they analyze the effects of active beta-Amyloid (1-40) against the inactive control to understand its role in neuronal cell cultures.

Results and Outcomes:

The use of beta-Amyloid Peptide (40-1) has led to insights into amyloid plaque formation and its association with neurodegenerative processes.

Neurology

Application Summary:

In neurology, beta-Amyloid Peptide (40-1) aids in the study of Alzheimer’s disease and other amyloid-related conditions .

Methods of Application:

It is used in assays to measure the aggregation of amyloid peptides in the brain and its correlation with neurological symptoms.

Results and Outcomes:

Findings include the identification of specific pathways and potential therapeutic targets for intervention in Alzheimer’s disease.

Alzheimer’s Disease Research

Application Summary:

Beta-Amyloid Peptide (40-1) serves as a tool for dissecting the molecular mechanisms of Alzheimer’s disease .

Methods of Application:

Researchers use it to mimic the disease’s pathology by introducing it into cellular or animal models to observe the resultant physiological changes.

Results and Outcomes:

Studies have shown disrupted intercellular communication and identified key pathways and drug repurposing candidates targeting dysregulated ligand-receptor pairs.

Amyloid Beta Studies

Application Summary:

This peptide is instrumental in understanding the kinetics of amyloid beta formation and its implications in diseases .

Methods of Application:

It is used in conjunction with dyes like Thioflavin T to visualize and quantify amyloid fibril formation in vitro.

Results and Outcomes:

Research has elucidated the stages of amyloid fibril formation and their cytotoxic effects on neural tissue.

Neurodegenerative Disease Research

Application Summary:

Beta-Amyloid Peptide (40-1) is used to explore the therapeutic potential of nanomaterials in treating neurodegenerative diseases .

Methods of Application:

The peptide is incorporated into nanomaterials to assess their ability to cross the blood-brain barrier and target amyloid plaques.

Results and Outcomes:

The research has led to the development of novel biomaterials that could potentially target and alleviate symptoms of neurodegenerative diseases.

Synthetic Peptide Research

Application Summary:

The peptide is a model compound in synthetic peptide research, aiding in the development of new methodologies for peptide synthesis .

Methods of Application:

It is synthesized and analyzed to refine solid-phase peptide synthesis techniques and improve the purity and yield of synthetic peptides.

Results and Outcomes:

Advancements in peptide synthesis have broad implications for drug development, epitope mapping, and vaccine design.

Each of these applications demonstrates the versatility of beta-Amyloid Peptide (40-1) in advancing our understanding of amyloid-related diseases and developing new therapeutic strategies. The detailed analysis of methods and outcomes provides a foundation for future research in these critical areas of science.

Protein Interaction Studies

Application Summary:

Beta-Amyloid Peptide (40-1) is utilized to investigate protein interactions within cellular environments .

Methods of Application:

The peptide is used to inhibit protein interactions and activator functions, serving as a ligand for receptors involved in these processes .

Results and Outcomes:

Research has shown that beta-Amyloid Peptide (40-1) can modulate protein interactions, which is significant for understanding the molecular basis of cellular functions and diseases.

Ion Channel Research

Application Summary:

This peptide aids in the study of ion channels, which are crucial for neuronal signaling and function .

Methods of Application:

Beta-Amyloid Peptide (40-1) is applied in assays to determine its effect on ion channel activity and to understand how amyloid peptides influence ion channel regulation .

Results and Outcomes:

Findings include the identification of specific ion channels affected by amyloid peptides, contributing to the knowledge of neurodegenerative disease mechanisms.

Antibody Production

Application Summary:

The peptide serves as an antigen in the production of antibodies for research and therapeutic purposes .

Methods of Application:

It is used to generate antibodies that can recognize and bind to specific regions of the amyloid peptide, which are then used in various diagnostic and research applications .

Results and Outcomes:

The antibodies produced have been instrumental in advancing our understanding of amyloid plaque formation and its role in diseases like Alzheimer’s.

Nanomaterials Development

Application Summary:

Beta-Amyloid Peptide (40-1) is incorporated into the development of nanomaterials aimed at treating neurodegenerative diseases .

Methods of Application:

Researchers use the peptide to assess the efficacy of nanomaterials in crossing the blood-brain barrier and targeting amyloid plaques .

Results and Outcomes:

This has led to the creation of innovative materials that could potentially be used in the treatment of diseases characterized by amyloid plaque accumulation.

Ligand-Receptor Pair Studies

Application Summary:

The peptide is key in studying dysregulated ligand-receptor pairs, which are implicated in various diseases .

Methods of Application:

Beta-Amyloid Peptide (40-1) acts as a ligand in experiments to identify and characterize receptor interactions .

Results and Outcomes:

Such studies have uncovered potential therapeutic targets by elucidating the pathways involved in ligand-receptor signaling.

Life Science Experiments

Application Summary:

.

Methods of Application:

The peptide’s properties allow for its use in a wide range of biological assays and experiments to understand disease pathology .

Eigenschaften

CAS-Nummer |

144409-99-4 |

|---|---|

Produktname |

144409-99-4 |

Molekulargewicht |

4329.86 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)